Cas no 54221-37-3 (Diethyl meso-2,5-Dibromoadipate)
Diethyl meso-2,5-Dibromoadipate Chemical and Physical Properties
Names and Identifiers
-
- (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate
- diethyl 2,5-dibromohexanedioate
- DIETHYL MESO-2,5-DIBROMOADIPATE
- C10H16Br2O4
- diethyl meso-2,5-dibromo adipate
- 7796AB
- KM2451
- diethyl (2S,5R)-2,5-dibromohexanedioate
- Diethyl (2R,5S)-2,5-dibromohexanedioate
- ST2419231
- AX8165602
- (2R,5S)-2,5-Dibromoadipic acid diethyl ester
- 1,6-DIETHYL (2R,5S)-2,5-DIBROMOHEXANEDIOATE
- Diethyl meso-2,5-Dibromoadipate
-
- Inchi: 1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+
- InChI Key: UBCNJHBDCUBIPB-OCAPTIKFSA-N
- SMILES: Br[C@H](C(=O)OCC)CC[C@H](C(=O)OCC)Br
Computed Properties
- Exact Mass: 357.94200
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 209
- Topological Polar Surface Area: 52.6
Experimental Properties
- PSA: 52.60000
- LogP: 2.41980
Diethyl meso-2,5-Dibromoadipate Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diethyl meso-2,5-Dibromoadipate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013524-1g |
Diethyl meso-2,5-dibromoadipate |
54221-37-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013524-5g |
Diethyl meso-2,5-dibromoadipate |
54221-37-3 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013524-25g |
Diethyl meso-2,5-dibromoadipate |
54221-37-3 | 98% | 25g |
£30.00 | 2022-03-01 | |
| Fluorochem | 013524-100g |
Diethyl meso-2,5-dibromoadipate |
54221-37-3 | 98% | 100g |
£88.00 | 2022-03-01 | |
| TRC | D444568-1g |
Diethyl meso-2,5-Dibromoadipate |
54221-37-3 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D444568-10g |
Diethyl meso-2,5-Dibromoadipate |
54221-37-3 | 10g |
$ 60.00 | 2022-06-05 | ||
| TRC | D444568-25g |
Diethyl meso-2,5-Dibromoadipate |
54221-37-3 | 25g |
$ 135.00 | 2022-06-05 | ||
| TRC | D444568-50g |
Diethyl meso-2,5-Dibromoadipate |
54221-37-3 | 50g |
$253.00 | 2023-05-18 | ||
| Chemenu | CM361072-25g |
Diethyl meso-2,5-dibromoadipate |
54221-37-3 | 95%+ | 25g |
$65 | 2023-02-02 | |
| TRC | D444568-1000mg |
Diethyl meso-2,5-Dibromoadipate |
54221-37-3 | 1g |
$64.00 | 2023-05-18 |
Diethyl meso-2,5-Dibromoadipate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Diethyl meso-2,5-Dibromoadipate
Diethyl meso-2,5-Dibromoadipate (CAS No. 54221-37-3): Properties, Applications, and Market Insights
Diethyl meso-2,5-Dibromoadipate (CAS No. 54221-37-3) is a specialized organic compound widely recognized in synthetic chemistry and material science. This ester derivative of adipic acid features two bromine atoms at the 2 and 5 positions, making it a valuable intermediate for asymmetric synthesis and polymer modifications. With the growing demand for high-performance materials and green chemistry solutions, this compound has garnered significant attention from researchers and industries alike.
The molecular structure of Diethyl meso-2,5-Dibromoadipate (C10H16Br2O4) enables unique reactivity patterns, particularly in stereoselective reactions. Its meso configuration offers distinct advantages in producing chiral compounds, a key focus area for pharmaceutical and agrochemical development. Recent studies highlight its role in synthesizing biodegradable polymers, aligning with global sustainability trends.
In industrial applications, Diethyl 2,5-Dibromoadipate serves as a precursor for flame-retardant additives and specialty plasticizers. The compound's compatibility with polyester resins and polyurethane systems makes it particularly valuable for automotive and electronics applications. Market analysts note increasing demand from Asia-Pacific regions, driven by expanding manufacturing sectors and stricter material safety regulations.
From a synthetic chemistry perspective, researchers frequently employ meso-2,5-Dibromoadipic acid derivatives in:
• Asymmetric catalysis for pharmaceutical intermediates
• Modification of polymer backbones for enhanced thermal stability
• Development of liquid crystal materials for display technologies
The compound's safety profile and handling considerations reflect standard laboratory practices for brominated organic compounds. Proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with Diethyl meso-Dibromoadipate. Storage should be in cool, dry conditions away from strong oxidizers.
Recent innovations have explored the use of Diethyl 2,5-Dibromoadipate in:
• Bio-based material development
• Energy storage applications
• Smart packaging solutions
These applications capitalize on the compound's ability to modify material properties while maintaining environmental compatibility.
Quality specifications for Diethyl meso-2,5-Dibromoadipate (CAS 54221-37-3) typically include:
• Purity ≥98% (GC analysis)
• Moisture content <0.5%
• Residual solvent levels meeting ICH guidelines
Reputable suppliers provide comprehensive analytical data and regulatory documentation to support various industrial applications.
The global market for Dibromoadipate derivatives shows steady growth, with compound annual growth rate (CAGR) projections of 4-6% through 2028. This reflects increasing adoption in:
• Advanced material formulations
• Electronic components manufacturing
• Sustainable chemistry initiatives
Price trends indicate moderate stability, with regional variations based on raw material availability and production capacity.
Environmental considerations for Diethyl meso-2,5-Dibromoadipate focus on proper waste management and biodegradation pathways. The compound demonstrates moderate persistence in aquatic systems, prompting development of improved treatment methods. Industry best practices emphasize closed-system processing and solvent recovery to minimize environmental impact.
Future research directions for 2,5-Dibromoadipate esters include:
• Development of more efficient synthetic routes
• Exploration of novel catalytic systems
• Applications in biomedical materials
These advancements promise to expand the utility of this versatile chemical building block.
For researchers and procurement specialists, key considerations when sourcing Diethyl meso-2,5-Dibromoadipate include:
• Supplier technical support capabilities
• Batch-to-batch consistency
• Regulatory compliance documentation
• Custom synthesis options for specialized applications
The compound's unique structural features continue to inspire innovation across multiple disciplines. As material science and synthetic chemistry evolve, Diethyl meso-2,5-Dibromoadipate (CAS 54221-37-3) remains a compound of significant interest for both academic and industrial researchers seeking advanced solutions in specialty chemicals and functional materials.
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